MDR Reversal Potency in HepG-2/Adr Cells: 1.53-Fold Superiority Over Verapamil
In a direct head-to-head comparison against the clinical MDR reversal agent verapamil, 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one exhibited a reversal fold (RF) of 143.8 in adriamycin-resistant HepG-2/Adr cells, versus verapamil's RF of 93.7 under identical assay conditions [1]. This represents a 1.53-fold higher MDR reversal potency. The compound also significantly outperformed structurally related in-class comparators: kansuinin B (RF = 68.9) and euphorksol A (RF = 57.4) [1].
| Evidence Dimension | Multidrug resistance (MDR) reversal activity |
|---|---|
| Target Compound Data | RF = 143.8 |
| Comparator Or Baseline | Verapamil (RF = 93.7); Kansuinin B (RF = 68.9); Euphorksol A (RF = 57.4) |
| Quantified Difference | Target compound RF is 1.53-fold higher than verapamil; 2.1-fold higher than kansuinin B; 2.5-fold higher than euphorksol A |
| Conditions | HepG-2/Adr (adriamycin-resistant) hepatocellular carcinoma cells; reversal fold calculation based on IC50 of adriamycin with and without modulator |
Why This Matters
For procurement in MDR research, this compound provides a >1.5-fold improvement in reversal potency over the clinical benchmark verapamil, enabling lower effective concentrations and reducing off-target liabilities.
- [1] S. Wang, J. Li, D. Liu, T. Yang, X. Chen, R. Li. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity. Phytochemistry. 2021 Aug;188:112775. View Source
